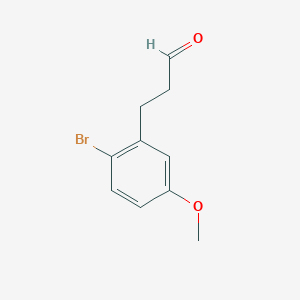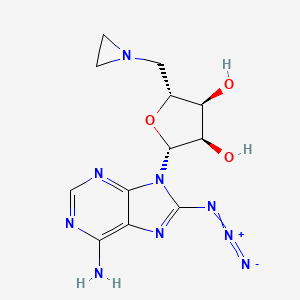![molecular formula C17H13N3O4 B12544355 1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 652139-47-4](/img/structure/B12544355.png)
1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound with a unique structure that combines a naphthalene ring with a hydrazinylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 3-methoxy-5-nitrobenzaldehyde with naphthalen-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and quality of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-[2-(3-Methoxy-5-nitrophenyl)hydrazinyliden]naphthalen-2(1H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Nitrogruppe, unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Natriummethoxid in Methanol oder Kalium-tert-butoxid in Dimethylsulfoxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung entsprechender Naphthochinon-Derivate.
Reduktion: Bildung von Amin-Derivaten.
Substitution: Bildung von substituierten Naphthalin-Derivaten.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Methoxy-5-nitrophenyl)hydrazinyliden]naphthalen-2(1H)-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und Antikrebs-Eigenschaften.
Medizin: Untersucht auf sein Potenzial für therapeutische Anwendungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: In der Produktion von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 1-[2-(3-Methoxy-5-nitrophenyl)hydrazinyliden]naphthalen-2(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung entfalten, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Beispielsweise kann es die Aktivität bestimmter Enzyme, die an der Zellproliferation beteiligt sind, hemmen, was zu seinen potenziellen Antikrebs-Effekten führt. Darüber hinaus kann die Nitrogruppe der Verbindung durch Reduktion reaktive Zwischenprodukte bilden, die mit zellulären Komponenten interagieren können, was zu ihrer biologischen Aktivität beiträgt.
Wirkmechanismus
The mechanism of action of 1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-[2-(3-Methoxy-5-nitrophenyl)hydrazinyliden]benzol-2(1H)-on: Ähnliche Struktur, aber mit einem Benzolring anstelle eines Naphthalinrings.
1-[2-(3-Methoxy-5-nitrophenyl)hydrazinyliden]anthracen-2(1H)-on: Ähnliche Struktur, aber mit einem Anthracenring anstelle eines Naphthalinrings.
Einzigartigkeit
1-[2-(3-Methoxy-5-nitrophenyl)hydrazinyliden]naphthalen-2(1H)-on ist aufgrund seiner spezifischen Kombination eines Naphthalinrings mit einer Hydrazinyliden-Gruppe einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie machen.
Eigenschaften
CAS-Nummer |
652139-47-4 |
|---|---|
Molekularformel |
C17H13N3O4 |
Molekulargewicht |
323.30 g/mol |
IUPAC-Name |
1-[(3-methoxy-5-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13N3O4/c1-24-14-9-12(8-13(10-14)20(22)23)18-19-17-15-5-3-2-4-11(15)6-7-16(17)21/h2-10,21H,1H3 |
InChI-Schlüssel |
QOWSMYUELCKVQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)


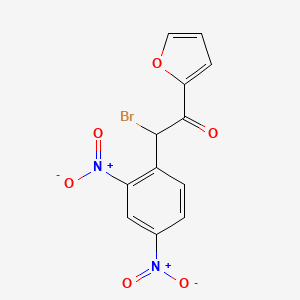
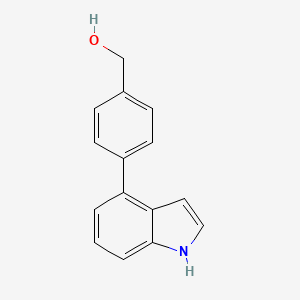
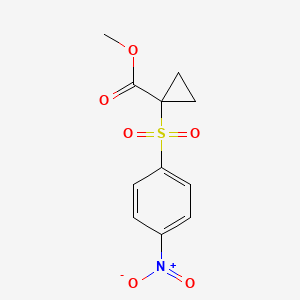
![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)

![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)
